![molecular formula C11H6ClN3S B6273016 2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine CAS No. 56843-81-3](/img/no-structure.png)

2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

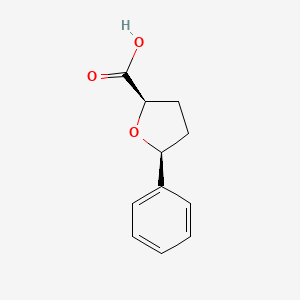

“2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine” is a chemical compound with the CAS Number: 56843-81-3 . Its IUPAC name is 4-chloro-2-(2-pyridinyl)thieno[2,3-d]pyrimidine . The molecular weight of this compound is 247.71 . It is a powder in physical form .

Synthesis Analysis

The synthesis of “2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine” involves several steps . The process starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . The next step involves the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3 . This is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The InChI code for “2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine” is 1S/C11H6ClN3S/c12-9-7-4-6-16-11(7)15-10(14-9)8-3-1-2-5-13-8/h1-6H . This code provides a unique representation of the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving “2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine” are complex and involve multiple steps . The reaction involves the condensation of different reagents, cyclization, and treatment with different pyridine amines .Physical And Chemical Properties Analysis

“2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine” is a powder in physical form . It has a melting point of 201-203 degrees Celsius .Safety and Hazards

The safety information for “2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine” includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Orientations Futures

The future directions for the study of “2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine” could involve further exploration of its biological and pharmacological activities. As mentioned, the compound has been tested for in vitro antimicrobial activity on various bacteria and fungi, and some of the synthesized compounds have demonstrated moderate activity . Further studies could explore these activities in more detail, as well as investigate other potential therapeutic applications. Additionally, more research could be done to fully understand the mechanism of action of this compound.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine involves the reaction of 4-chlorothiophene-2-carboxylic acid with 2-aminopyridine, followed by cyclization to form the target compound.", "Starting Materials": [ "4-chlorothiophene-2-carboxylic acid", "2-aminopyridine", "DMF (N,N-dimethylformamide)", "EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)", "DCC (dicyclohexylcarbodiimide)", "TEA (triethylamine)", "DCM (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "Step 1: Activation of 4-chlorothiophene-2-carboxylic acid with EDC and TEA in DMF to form the corresponding active ester intermediate.", "Step 2: Addition of 2-aminopyridine to the reaction mixture and stirring at room temperature for several hours to allow for amide bond formation.", "Step 3: Cyclization of the intermediate product with DCC in DCM in the presence of NaHCO3 and NaCl to form the target compound.", "Step 4: Purification of the crude product by column chromatography using a suitable solvent system." ] } | |

Numéro CAS |

56843-81-3 |

Nom du produit |

2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine |

Formule moléculaire |

C11H6ClN3S |

Poids moléculaire |

247.7 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.